molecular formula C8H6BrNO B7899947 3-Bromo-4-hydroxyphenylacetonitrile CAS No. 73348-21-7

3-Bromo-4-hydroxyphenylacetonitrile

Cat. No. B7899947
CAS RN: 73348-21-7
M. Wt: 212.04 g/mol
InChI Key: XCODWEBAJYREDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxyphenylacetonitrile is a natural product found in Pseudoceratina purpurea with data available.

Scientific Research Applications

  • Herbicide Resistance : A study conducted by Stalker, Mcbride, and Malyj (1988) explored the use of a bacterial gene to confer resistance to the herbicide bromoxynil, a compound related to 3-Bromo-4-hydroxyphenylacetonitrile. The gene encoding a specific nitrilase converted bromoxynil into its primary metabolite, demonstrating a novel approach to achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).

  • Antibacterial Compounds : Goud et al. (2003) isolated two new bromotyrosine-derived metabolites, along with known compounds including 3-bromo-4-hydroxyphenylacetonitrile, from the sponge Psammaplysilla purpurea. The study highlights the potential antibacterial properties of these compounds (Goud et al., 2003).

  • Anaerobic Biodegradability : Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil, which is structurally similar to 3-Bromo-4-hydroxyphenylacetonitrile. They found that bromoxynil is degraded under various anaerobic conditions, providing insights into its environmental impact (Knight, Berman, & Häggblom, 2003).

  • Chemical Synthesis : Wang et al. (2016) described a rapid synthesis method for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the synthesis of biologically active compounds. This process involves steps including bromination and thioamidation, relevant to the chemical manipulation of 3-Bromo-4-hydroxyphenylacetonitrile (Wang et al., 2016).

  • Photodegradation Research : Kochany (1992) explored the photodegradation of bromoxynil, a compound related to 3-Bromo-4-hydroxyphenylacetonitrile, in the presence of carbonates. The study helps understand the environmental fate of such compounds (Kochany, 1992).

  • Natural Product Isolation : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including derivatives similar to 3-Bromo-4-hydroxyphenylacetonitrile, have potential applications in drug discovery (Zhao et al., 2004).

properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCODWEBAJYREDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461944
Record name 3-bromo-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxyphenylacetonitrile

CAS RN

73348-21-7
Record name 3-bromo-4-hydroxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxyphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-hydroxyphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-hydroxyphenylacetonitrile
Reactant of Route 5
3-Bromo-4-hydroxyphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-hydroxyphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.